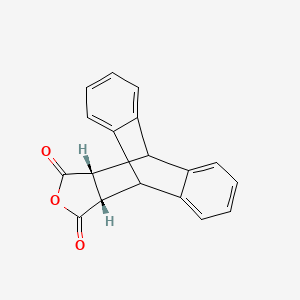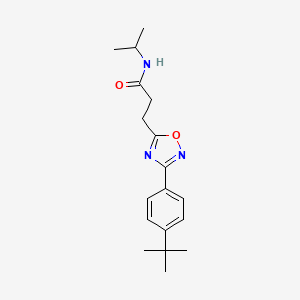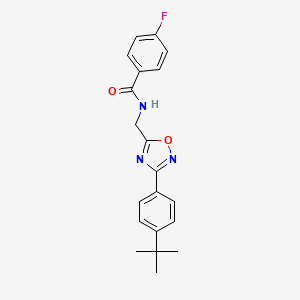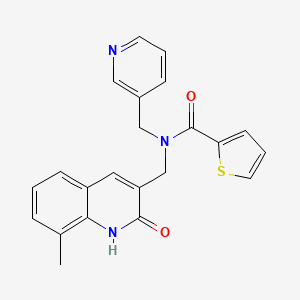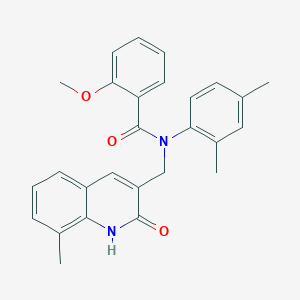
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as FMQB, is a chemical compound that has been studied for its potential use in scientific research. FMQB is a derivative of quinoline and benzamide, which are both known for their biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMQB will be discussed in
Mécanisme D'action
The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions through the quinoline moiety. The binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to copper ions can induce a conformational change in the molecule, which can enhance its fluorescence emission. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a photosensitizer involves the generation of singlet oxygen upon irradiation with light. The singlet oxygen can react with cellular components, such as lipids and proteins, leading to cell death. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a kinase inhibitor involves the inhibition of the activity of protein kinase CK2 through the binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its high yield and purity in synthesis, its selective binding to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its inhibition of the activity of protein kinase CK2. The limitations of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potential toxicity to cells and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the study of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide include the development of new synthesis methods to improve its yield and purity, the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the optimization of its use as a photosensitizer in photodynamic therapy, and the exploration of its potential use as a kinase inhibitor for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide and its potential toxicity to cells.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with m-tolyl isocyanate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been reported in the literature with high yields and purity.
Applications De Recherche Scientifique
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a kinase inhibitor. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propriétés
IUPAC Name |
4-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-16-4-3-5-21(12-16)28(25(30)17-6-8-20(26)9-7-17)15-19-13-18-14-22(31-2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDULWACDXDNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
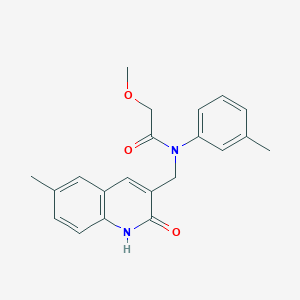

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
